2-(1,2-benzoxazol-3-yl)-N-cyclopropylacetamide
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Overview
Description
2-(1,2-benzoxazol-3-yl)-N-cyclopropylacetamide is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are aromatic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-cyclopropylacetamide typically involves the reaction of 1,2-benzoxazole with cyclopropylamine and acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and increased yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-N-cyclopropylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzoxazole oxides.
Reduction: Formation of benzoxazole amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-N-cyclopropylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticonvulsant and antipsychotic agent due to its structural similarity to other benzoxazole derivatives.
Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is investigated for its potential use as a precursor in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. In the case of receptor binding, it can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Zonisamide: An anticonvulsant with a similar benzoxazole structure.
Risperidone: An antipsychotic that contains a benzoxazole moiety.
Paliperidone: A metabolite of risperidone with similar pharmacological properties.
Uniqueness
2-(1,2-benzoxazol-3-yl)-N-cyclopropylacetamide is unique due to its cyclopropylacetamide group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzoxazole derivatives and contributes to its specific interactions with molecular targets.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(13-8-5-6-8)7-10-9-3-1-2-4-11(9)16-14-10/h1-4,8H,5-7H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWDCVLGDZOQSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=NOC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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